molecular formula C16H36O4Si B1595331 Tetrakis(1-methylpropyl) orthosilicate CAS No. 5089-76-9

Tetrakis(1-methylpropyl) orthosilicate

Cat. No.: B1595331
CAS No.: 5089-76-9
M. Wt: 320.54 g/mol
InChI Key: OQTSOKXAWXRIAC-UHFFFAOYSA-N
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Description

Tetrakis(1-methylpropyl) orthosilicate is a silicon-based compound with the molecular formula C₁₆H₃₆O₄Si. It is a colorless liquid that is soluble in organic solvents and water. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis(1-methylpropyl) orthosilicate typically involves the reaction of silicon tetrachloride with 1-methylpropyl alcohol in the presence of a base. The reaction proceeds as follows:

SiCl4+4C4H9OHSi(OC4H9)4+4HClSiCl_4 + 4C_4H_9OH \rightarrow Si(OC_4H_9)_4 + 4HCl SiCl4​+4C4​H9​OH→Si(OC4​H9​)4​+4HCl

This reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of silicon tetrachloride .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tetrakis(1-methylpropyl) orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions .

Common Reagents and Conditions

    Hydrolysis: In the presence of water, this compound hydrolyzes to form orthosilicic acid and 1-methylpropyl alcohol.

    Condensation: Under acidic or basic conditions, the hydrolyzed product can undergo condensation to form siloxane bonds, leading to the formation of polysiloxanes.

    Substitution: The compound can also undergo substitution reactions with nucleophiles, replacing the 1-methylpropyl groups with other functional groups.

Major Products Formed

    Hydrolysis: Orthosilicic acid and 1-methylpropyl alcohol.

    Condensation: Polysiloxanes.

    Substitution: Various substituted silicates depending on the nucleophile used.

Scientific Research Applications

Tetrakis(1-methylpropyl) orthosilicate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.

    Biology: The compound is used in the preparation of bioactive materials and as a cross-linking agent in the synthesis of biocompatible polymers.

    Medicine: It is explored for its potential use in drug delivery systems and as a component in medical implants.

    Industry: this compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of Tetrakis(1-methylpropyl) orthosilicate involves the hydrolysis and condensation of the compound to form siloxane bonds. These reactions lead to the formation of a three-dimensional network of silicon-oxygen bonds, which imparts unique mechanical and chemical properties to the resulting materials . The molecular targets and pathways involved in these reactions include the silicon-oxygen bond formation and the stabilization of the resulting network structure .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(2-methylpropyl) orthosilicate
  • Tetrakis(1-methylethyl) orthosilicate
  • Tetrakis(1-methylbutyl) orthosilicate

Uniqueness

Tetrakis(1-methylpropyl) orthosilicate is unique due to its specific molecular structure, which provides distinct reactivity and properties compared to other similar compounds. Its ability to form stable siloxane networks makes it particularly valuable in the synthesis of advanced materials and in various industrial applications .

Properties

IUPAC Name

tetrabutan-2-yl silicate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O4Si/c1-9-13(5)17-21(18-14(6)10-2,19-15(7)11-3)20-16(8)12-4/h13-16H,9-12H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTSOKXAWXRIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052144
Record name Tetrakis(1-methylpropyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5089-76-9
Record name Tetra-sec-butoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5089-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005089769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silicic acid (H4SiO4), tetrakis(1-methylpropyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrakis(1-methylpropyl) orthosilicate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(1-methylpropyl) orthosilicate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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